(2R,3S)-3-hydroxy-2-(methylamino)butanoic acid
CAS No.:
Cat. No.: VC15772403
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H11NO3 |
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Molecular Weight | 133.15 g/mol |
IUPAC Name | (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid |
Standard InChI | InChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9)/t3-,4+/m0/s1 |
Standard InChI Key | CCAIIPMIAFGKSI-IUYQGCFVSA-N |
Isomeric SMILES | C[C@@H]([C@H](C(=O)O)NC)O |
Canonical SMILES | CC(C(C(=O)O)NC)O |
Introduction
Chemical Identity and Stereochemical Significance
Molecular Structure and Stereochemistry
The compound belongs to the class of β-hydroxy-α-methylamino acids, with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol (calculated from analogs in ). Its IUPAC name, (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid, reflects the absolute configuration at the C2 and C3 positions, distinguishing it from other stereoisomers such as (2S,3R), (2S,3S), and (2R,3R) variants documented in PubChem entries .
The stereochemistry profoundly influences its biological interactions. For example:
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The (2R,3S) configuration creates a distinct spatial arrangement of the hydroxyl (-OH) and methylamino (-NHCH₃) groups, which may affect hydrogen-bonding capacity and enzyme binding compared to its enantiomers .
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The InChIKey for related isomers (e.g., (2S,3R)-3-hydroxy-2-methylbutanoic acid:
VEXDRERIMPLZLU-IUYQGCFVSA-N
) highlights the role of stereodescriptors in differentiating physicochemical properties.
Table 1: Comparative Stereochemical Data of Butanoic Acid Derivatives
Synthesis and Chirality Control
Asymmetric Synthesis Strategies
While no explicit synthesis route for the (2R,3S) isomer is documented, chiral synthesis methods for analogous compounds involve:
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Enantioselective catalysis: Chiral catalysts (e.g., Sharpless epoxidation derivatives) to induce desired configurations during β-hydroxy acid formation.
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Enzymatic resolution: Lipases or esterases to separate racemic mixtures, as seen in the production of (2S,3R)-3-hydroxy-2-methylbutanoic acid .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Expected to be moderate (~50–100 mg/mL) due to polar functional groups, similar to (2S,3R)-3-hydroxy-2-methylbutanoic acid .
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Thermal stability: Decomposition likely above 200°C, based on thermogravimetric data for structural analogs .
Spectroscopic Characteristics
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IR spectroscopy: Peaks at ~3300 cm⁻¹ (O-H/N-H stretch), ~1700 cm⁻¹ (C=O stretch), and ~1050 cm⁻¹ (C-O stretch).
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NMR (¹H): Expected signals include δ 1.2 (C2 methyl), δ 3.4 (C3 hydroxyl), and δ 2.9 (methylamino group) .
Future Research Directions
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Stereospecific synthesis: Developing efficient routes for the (2R,3S) isomer to enable biological testing.
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Target identification: Screening against enzyme libraries (e.g., kinases, decarboxylases) to elucidate mechanistic roles.
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Computational modeling: Molecular docking studies to predict interactions with proteins like renin or angiotensin-converting enzyme (ACE) .
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